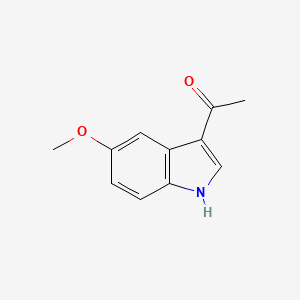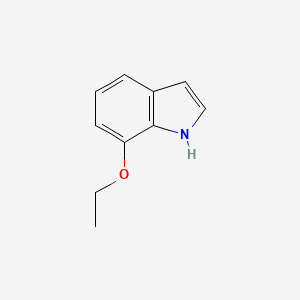![molecular formula C6H4N2S B1357651 噻唑并[4,5-b]吡啶 CAS No. 273-98-3](/img/structure/B1357651.png)
噻唑并[4,5-b]吡啶
描述
Thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings This fusion creates a unique bicyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities
科学研究应用
Thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer agent, with studies showing efficacy against various cancer cell lines. It also shows promise in treating inflammatory diseases and as a central nervous system agent.
Industry: Thiazolo[4,5-b]pyridine derivatives are used in the development of agrochemicals and dyes.
作用机制
Target of Action
Thiazolo[4,5-b]pyridine is a biologically relevant purine bioisostere . It has been reported to interact with a wide range of receptor targets . Specifically, it has been identified as a potent inhibitor of PI3Kα, PI3Kγ, and PI3Kδ , and it has also been reported as a c-KIT inhibitor . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Thiazolo[4,5-b]pyridine interacts with its targets by inhibiting their activity. For instance, it inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . It also inhibits c-KIT, a protein that plays a key role in cell signal transduction . The inhibition of these targets leads to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of PI3K and c-KIT by Thiazolo[4,5-b]pyridine affects various biochemical pathways. PI3K is involved in multiple cellular functions through its role in the PI3K/AKT/mTOR pathway . By inhibiting PI3K, Thiazolo[4,5-b]pyridine can affect this pathway, leading to changes in cell growth, proliferation, and survival . Similarly, c-KIT plays a crucial role in the RAS/RAF/MEK/ERK pathway . Its inhibition can affect cell signal transduction .
Pharmacokinetics
Its ability to inhibit its targets with nanomolar ic50 values suggests that it has good bioavailability
Result of Action
Thiazolo[4,5-b]pyridine has been reported to possess a broad spectrum of pharmacological activities. It exhibits high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These effects are likely the result of its interaction with its targets and the subsequent changes in the cellular processes they regulate.
生化分析
Biochemical Properties
Thiazolo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolo[4,5-b]pyridine derivatives have been shown to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing cell death. Additionally, thiazolo[4,5-b]pyridine compounds have been reported to interact with histamine H3 receptors, which are involved in neurotransmission and inflammatory responses .
Cellular Effects
Thiazolo[4,5-b]pyridine exerts various effects on different cell types and cellular processes. In cancer cells, thiazolo[4,5-b]pyridine derivatives have been found to induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes . These compounds also influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Furthermore, thiazolo[4,5-b]pyridine has been shown to modulate gene expression by affecting transcription factors and epigenetic regulators .
Molecular Mechanism
The molecular mechanism of thiazolo[4,5-b]pyridine involves its binding interactions with various biomolecules. For example, thiazolo[4,5-b]pyridine derivatives can bind to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, these compounds can act as histamine H3 receptor antagonists, blocking the receptor’s activity and modulating neurotransmission and inflammatory responses . Thiazolo[4,5-b]pyridine also influences gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[4,5-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazolo[4,5-b]pyridine derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects on cells. Long-term studies in vitro and in vivo have demonstrated that thiazolo[4,5-b]pyridine can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of thiazolo[4,5-b]pyridine vary with different dosages in animal models. At low doses, thiazolo[4,5-b]pyridine derivatives have been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, these compounds can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Thiazolo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. For instance, thiazolo[4,5-b]pyridine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, thiazolo[4,5-b]pyridine can interact with cofactors such as NAD+ and ATP, influencing cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of thiazolo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. Thiazolo[4,5-b]pyridine derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . These transporters facilitate the compound’s uptake and distribution within different cellular compartments. Additionally, thiazolo[4,5-b]pyridine can bind to plasma proteins, influencing its bioavailability and distribution within tissues .
Subcellular Localization
Thiazolo[4,5-b]pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazolo[4,5-b]pyridine derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors, influencing gene expression . Additionally, these compounds can accumulate in mitochondria, affecting mitochondrial function and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Thiazolo[4,5-b]pyridine can be synthesized through various methods, primarily involving the annulation of a pyridine ring to a thiazole core. One common approach is the cyclization of thiazole derivatives with appropriate pyridine precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiazole with α,β-unsaturated carbonyl compounds in the presence of a base like sodium ethoxide can yield thiazolo[4,5-b]pyridine derivatives .
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials and efficient catalysts to enhance yield and purity. Continuous flow chemistry and microwave-assisted synthesis are modern techniques employed to streamline the production process .
化学反应分析
Types of Reactions: Thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated thiazolo[4,5-b]pyridine, amines, thiols.
Major Products: These reactions can yield a variety of products, such as amino-thiazolo[4,5-b]pyridines, hydroxyl derivatives, and substituted thiazolo[4,5-b]pyridines, which are valuable intermediates in drug synthesis .
相似化合物的比较
Thiazole: Shares the thiazole ring but lacks the fused pyridine structure.
Pyridine: Contains the pyridine ring but not the thiazole moiety.
Thiazolo[5,4-d]pyrimidine: Another fused heterocycle with different biological activities.
Uniqueness: Thiazolo[4,5-b]pyridine is unique due to its fused bicyclic structure, which provides multiple reactive sites for functionalization. This structural feature enhances its versatility in drug design, allowing for the development of a wide range of derivatives with diverse biological activities.
属性
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWTPDTGRXPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601990 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-98-3 | |
| Record name | Thiazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thiazolo[4,5-b]pyridine?
A1: The molecular formula of the unsubstituted parent compound is C7H5N2S, and its molecular weight is 151.19 g/mol.
Q2: How are Thiazolo[4,5-b]pyridine derivatives typically characterized using spectroscopic data?
A2: Researchers commonly employ techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structures of synthesized Thiazolo[4,5-b]pyridine derivatives. [, , ]
Q3: What is a common synthetic route for Thiazolo[4,5-b]pyridine derivatives?
A3: A frequent approach involves the [3+3] cyclocondensation of 4-iminothiazolidin-2-one with various diketones, such as acetylacetone, to construct the core Thiazolo[4,5-b]pyridine scaffold. [, , , ]
Q4: Can you elaborate on the use of the Friedländer reaction in Thiazolo[4,5-b]pyridine synthesis?
A4: Researchers have utilized ZnCl2-promoted three-component reactions incorporating a Friedländer reaction step to efficiently synthesize multi-substituted Thiazolo[4,5-b]pyridines. This method allows for the formation of two heterocyclic rings and four new bonds in a single step. [, ]
Q5: Are there solid-phase synthesis methods for Thiazolo[4,5-b]pyridines?
A5: Yes, traceless solid-phase synthesis has been reported, utilizing Thorpe-Ziegler cyclization followed by a microwave-assisted Friedländer reaction on a solid support. This approach allows for the efficient synthesis of diverse 2,5,6,7-tetrasubstituted Thiazolo[4,5-b]pyridine derivatives. []
Q6: What are some of the notable biological activities exhibited by Thiazolo[4,5-b]pyridine derivatives?
A6: Research has shown that Thiazolo[4,5-b]pyridine derivatives display a range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. [, , , , , , , , , , ]
Q7: How does the introduction of a phenylazo substituent at the C6 position of Thiazolo[4,5-b]pyridin-2-one impact its biological activity?
A7: Studies indicate that incorporating a phenylazo group at the C6 position significantly enhances the anticancer potential of Thiazolo[4,5-b]pyridin-2-one, potentially by influencing its interaction with biological targets. []
Q8: What structural modifications have been explored at the N3 position to modulate the activity of Thiazolo[4,5-b]pyridine derivatives?
A8: Researchers have investigated a variety of N3 substituents, including alkyl chains, acyl groups, and heterocyclic moieties, to fine-tune the anti-inflammatory, antioxidant, and other biological activities of Thiazolo[4,5-b]pyridines. [, , , , , , , , ]
Q9: Have any specific Thiazolo[4,5-b]pyridine derivatives shown potent inhibitory activity against bacteria?
A9: Yes, a study identified compound 3g, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative, as a potent inhibitor of Pseudomonas aeruginosa and Escherichia coli, exhibiting a promising MIC value of 0.21 μM. []
Q10: How has computational chemistry been employed to study Thiazolo[4,5-b]pyridine derivatives?
A10: Researchers have utilized molecular docking studies to predict the binding interactions of Thiazolo[4,5-b]pyridines with target proteins, providing insights into their potential mechanisms of action. [, ]
Q11: Have any QSAR models been developed to understand the structure-activity relationships of Thiazolo[4,5-b]pyridines?
A11: Yes, QSAR studies, incorporating various molecular descriptors, have been conducted to establish correlations between the structural features and antioxidant activities of Thiazolo[4,5-b]pyridine derivatives. These models help to guide the design of novel antioxidants with improved potency. [, , ]
Q12: What are some key descriptors identified through QSAR modeling that significantly influence the biological activity of Thiazolo[4,5-b]pyridines?
A12: QSAR analyses have revealed that topological indices, atom and bond counts, physicochemical properties (e.g., lipophilicity), and electronic parameters significantly influence the antioxidant and other activities of Thiazolo[4,5-b]pyridines. [, , ]
Q13: What is known about the stability and formulation of Thiazolo[4,5-b]pyridine derivatives?
A13: While specific stability data for all derivatives is limited within the provided research, researchers are actively exploring formulation strategies to improve the solubility, bioavailability, and overall stability of these compounds. []
Q14: Has the toxicological profile of Thiazolo[4,5-b]pyridine derivatives been extensively studied?
A14: The provided research focuses primarily on the synthesis and in vitro/in vivo biological activity evaluation of Thiazolo[4,5-b]pyridines. Comprehensive toxicological studies would be necessary to fully assess their safety profile. []
Q15: Are there any known drug-drug interactions or resistance mechanisms associated with Thiazolo[4,5-b]pyridines?
A15: The provided literature primarily focuses on the initial stages of drug discovery for this class of compounds. Further research is needed to investigate potential drug-drug interactions, resistance mechanisms, and long-term effects. []
Q16: What are some future directions for research on Thiazolo[4,5-b]pyridines?
A16: Key areas for future research include:
Q17: What is known about the environmental impact and degradation of Thiazolo[4,5-b]pyridines?
A17: The research provided does not delve into the environmental impact or degradation pathways of these compounds. Assessing the ecotoxicological profile and developing sustainable synthesis and disposal methods are crucial considerations for future research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)

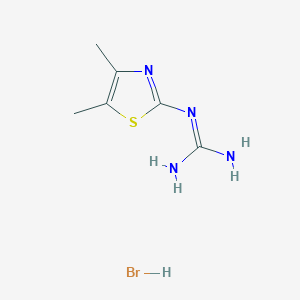
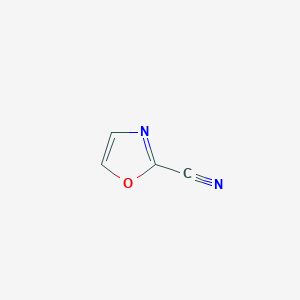

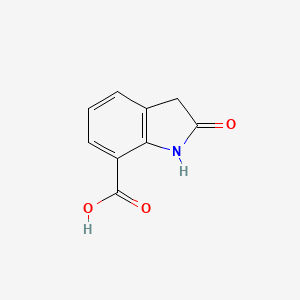

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)
